ブリバセタム ((alfaR, 4R)-異性体)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

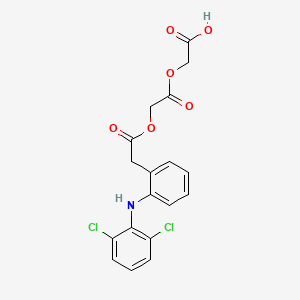

Brivaracetam (alfaR, 4R)-Isomer is a novel antiepileptic drug approved for the treatment of partial-onset seizures in patients with epilepsy. It is a high-affinity ligand for synaptic vesicle protein 2A, which plays a crucial role in the modulation of neurotransmitter release . This compound has shown significant efficacy in reducing seizure frequency and has a favorable pharmacokinetic profile .

科学的研究の応用

Brivaracetam has a wide range of scientific research applications:

作用機序

Target of Action

Brivaracetam (alfaR, 4R)-Isomer, also known as Brivaracetam, primarily targets the synaptic vesicle glycoprotein 2A (SV2A) in the brain . SV2A is a protein that plays a crucial role in the regulation of vesicle exocytosis and neurotransmitter release . Brivaracetam binds to SV2A with a 15- to 30-fold higher affinity and greater selectivity than its racetam derivative, Levetiracetam .

生化学分析

Biochemical Properties

Brivaracetam (alfaR, 4R)-Isomer binds to synaptic vesicle glycoprotein 2A (SV2A) with 15- to 30-fold higher affinity and greater selectivity than levetiracetam . SV2A is known to play a role in epileptogenesis through modulation of synaptic GABA release . It is thought that Brivaracetam (alfaR, 4R)-Isomer exerts its anti-epileptogenic effects through its binding to SV2A .

Cellular Effects

Brivaracetam (alfaR, 4R)-Isomer has broad-spectrum antiseizure activity in animal models of epilepsy . It has a favorable pharmacokinetic profile, few clinically relevant drug-drug interactions, and rapid brain penetration . These properties suggest that Brivaracetam (alfaR, 4R)-Isomer may have significant effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed to act by binding to the ubiquitous synaptic vesicle glycoprotein 2A (SV2A) .

Temporal Effects in Laboratory Settings

Brivaracetam (alfaR, 4R)-Isomer is rapidly absorbed, with Cmax of 4 μg/mL occurring within 1.5 h of dosing . Unchanged Brivaracetam (alfaR, 4R)-Isomer amounted to 90% of the total plasma radioactivity, suggesting a modest first-pass effect . The drug was found to be less stable under basic degradation conditions .

Dosage Effects in Animal Models

It is known that Brivaracetam (alfaR, 4R)-Isomer has broad-spectrum antiseizure activity in animal models of epilepsy .

Metabolic Pathways

Brivaracetam (alfaR, 4R)-Isomer is primarily metabolised by hydrolysis of the amide moiety to form the corresponding carboxylic acid, and secondarily by hydroxylation on the propyl side chain . The hydrolysis of the amide moiety leading to the carboxylic acid metabolite (34% of the dose) is a major metabolic pathway .

Transport and Distribution

It is known that Brivaracetam (alfaR, 4R)-Isomer has a favorable pharmacokinetic profile and rapid brain penetration , suggesting efficient transport and distribution.

Subcellular Localization

Given its binding to the synaptic vesicle glycoprotein 2A (SV2A) , it can be inferred that Brivaracetam (alfaR, 4R)-Isomer may be localized in the synaptic vesicles within neurons.

準備方法

Synthetic Routes and Reaction Conditions

Brivaracetam can be synthesized through various synthetic routes. One common method involves the reaction of ®-methyl-2-bromobutanoate with the hydrochloride salt of methyl 3-(aminomethyl)hexanoate in the presence of potassium carbonate to obtain a crude yellow oil residue . This residue is then subjected to further purification and reaction steps to yield Brivaracetam.

Industrial Production Methods

Industrial production of Brivaracetam involves optimizing the synthetic route for large-scale production. This includes the use of high-efficiency catalysts and reaction conditions that maximize yield and purity. For example, the use of Bacillus subtilis protease in a phosphate buffer at pH 7.5 has been shown to be effective in the enzymatic resolution of ester precursors .

化学反応の分析

Types of Reactions

Brivaracetam undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Hydrolysis: Brivaracetam can be hydrolyzed under basic conditions to form its corresponding carboxylic acid derivative.

Oxidation: The propyl side chain of Brivaracetam can be oxidized using CYP2C8, CYP3A4, CYP2C19, and CYP2B6 enzymes.

Substitution: Substitution reactions can be carried out using appropriate nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions include the carboxylic acid derivative and various oxidized metabolites .

類似化合物との比較

Brivaracetam is often compared to Levetiracetam, another antiepileptic drug that also binds to synaptic vesicle protein 2A . Brivaracetam has a 15- to 30-fold higher affinity for this protein and greater selectivity . This higher affinity translates to potentially greater efficacy and fewer side effects . Other similar compounds include Piracetam and other racetam derivatives, but Brivaracetam’s unique binding properties and pharmacokinetic profile make it a more effective option for treating epilepsy .

特性

CAS番号 |

357337-00-9 |

|---|---|

分子式 |

C11H20N2O2 |

分子量 |

212.29 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)